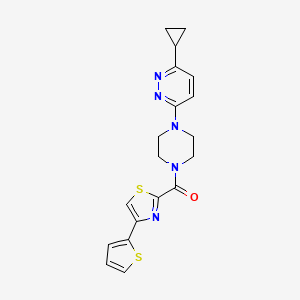
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N5OS2 and its molecular weight is 397.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs, including pyridazine, piperazine, and thiazole rings. Such compounds are often explored for their potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N5OS with a molecular weight of 391.48 g/mol. The structural features include:
- Pyridazine Ring : Known for its role in various biological activities.
- Piperazine Moiety : Commonly associated with neuroactive properties.
- Thiazole Group : Often linked to antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : Cyclization reactions from suitable precursors.
- Piperazine Introduction : Nucleophilic substitution reactions to incorporate the piperazine unit.
- Thiazole Synthesis : Condensation reactions involving thioamides and α-haloketones.
- Final Coupling : Coupling of the different moieties using reagents like EDCI or DCC in basic conditions.
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its potential as an antimicrobial agent and its effects on specific biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using the Microplate Alamar Blue Assay (MABA), revealing promising results against drug-resistant strains.
| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|
| TTU1 | >200 | N/A |
| TTU5 | 1.56 | <50 |
| TTU12 | 12.5 | <50 |
TTU5 was noted for its significant activity against Mtb, particularly in isoniazid-resistant strains, indicating its potential as a lead compound for further development .
The mechanism by which this compound exerts its biological effects may involve inhibition of the enoyl acyl carrier protein reductase (InhA), an essential enzyme in fatty acid biosynthesis in bacteria. Molecular docking studies have supported these findings, indicating a strong binding affinity to InhA, which is critical for the development of new antimycobacterial agents .
Case Studies
Several case studies have evaluated the biological activity of compounds similar to this compound:
- Antitubercular Activity : A series of thiophene-thiazole derivatives were synthesized and tested against Mtb, with some showing MIC values as low as 1.56 µM, demonstrating their potential as effective antitubercular agents .
- Cytotoxicity Assessments : The most active derivatives were screened for cytotoxicity against HEK cells using MTT assays, confirming their safety profiles with low inhibition values (<50%) at effective concentrations .
Propriétés
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS2/c25-19(18-20-15(12-27-18)16-2-1-11-26-16)24-9-7-23(8-10-24)17-6-5-14(21-22-17)13-3-4-13/h1-2,5-6,11-13H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLDYWQPGJEXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













